molecular formula C17H22N4O B2475777 (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411332-05-1

(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2475777
CAS RN: 2411332-05-1
M. Wt: 298.39
InChI Key: LJGYUXAFGJLKMT-RMKNXTFCSA-N
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Description

(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide, also known as JNJ-1661010, is a novel small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Mechanism of Action

(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide is a selective inhibitor of the protein phosphatase 2A (PP2A), which is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PP2A, (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide can modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. In addition, (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide is its selectivity for PP2A, which makes it a valuable tool for studying the role of PP2A in various cellular processes. However, the use of (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For scientific research on (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide include the development of more potent and selective PP2A inhibitors, the investigation of the role of PP2A in various diseases, and the evaluation of the efficacy of (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide in clinical trials. In addition, the potential use of (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide in combination with other drugs for the treatment of cancer and other diseases should be explored.

Synthesis Methods

The synthesis of (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide involves a series of chemical reactions, starting with the reaction of 1-benzyl-3-(dimethylamino)-1H-pyrazole-4-carboxaldehyde with dimethylamine to form the intermediate compound. This intermediate is then reacted with (E)-4-chloro-2-buten-1-ol to obtain the final product. The synthesis process has been optimized to obtain high yields of (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide with good purity.

Scientific Research Applications

(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several preclinical studies have demonstrated the efficacy of (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide in inhibiting tumor growth and reducing inflammation in animal models. In addition, (E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide has shown promising results in reducing pain in animal models of neuropathic pain.

properties

IUPAC Name

(E)-N-[(1-benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20(2)11-6-9-17(22)18-13-16-10-12-21(19-16)14-15-7-4-3-5-8-15/h3-10,12H,11,13-14H2,1-2H3,(H,18,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGYUXAFGJLKMT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=NN(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=NN(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide

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